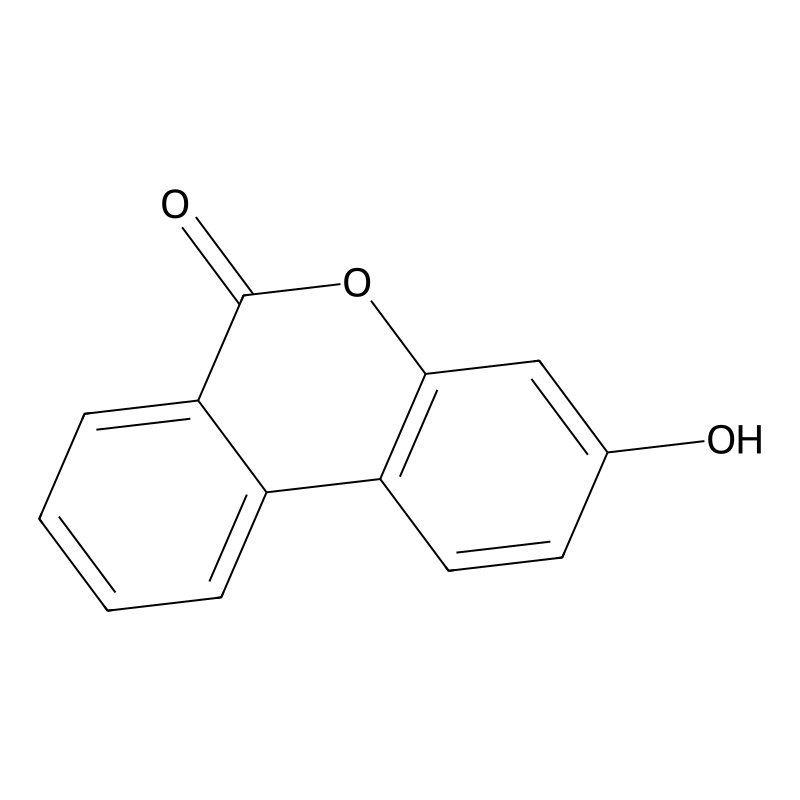urolithin B
Catalog No.
S627230
CAS No.
1139-83-9
M.F
C13H8O3
M. Wt
212.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1139-83-9
Product Name
urolithin B
IUPAC Name
3-hydroxybenzo[c]chromen-6-one
Molecular Formula
C13H8O3
Molecular Weight
212.2 g/mol
InChI
InChI=1S/C13H8O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7,14H
InChI Key
WXUQMTRHPNOXBV-UHFFFAOYSA-N
SMILES
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O
Synonyms
3-Hydroxy-6H-dibenzo[b,d]pyran-6-one; 2’,4’-Dihydroxy-2-biphenylcarboxylic Acid δ-Lactone; 3-Hydroxy-6H-benzo[c]chromen-6-one; 3-Hydroxydibenzo-α-pyrone; 3-Hydroxyurolithin; 7-Hydroxy-3,4-benzocoumarin; NSC 94726
Canonical SMILES
C1=CC=C2C(=C1)C3=C(C=C(C=C3)O)OC2=O
Urolithin B is a small molecule that is found in plants such as pomegranates, walnuts, and berries. It belongs to the class of compounds called ellagitannins, which are water-soluble polyphenols. Over the past decade, there has been growing interest in the potential health benefits of urolithin B due to its anti-inflammatory, antioxidant, and neuroprotective properties. This paper aims to provide a comprehensive overview of urolithin B, including its physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Urolithin B is a metabolite that is produced from the gut microbiome's breakdown of dietary ellagitannins. Ellagitannins are polyphenols found in fruits such as pomegranates, raspberries, and strawberries. Urolithins are converted from ellagitannins by the gut bacteria, and Urolithin B is the final conversion product that is absorbed into the bloodstream.
Urolithin B has a molecular formula of C13H8O6 and a molecular weight of 272. Its melting point is 198-200°C, and it has a yellowish-brown color. Urolithin B is soluble in water, ethanol, and methanol but insoluble in nonpolar solvents. It is a stable compound that does not degrade easily when exposed to light or heat.
Urolithin B can be synthesized from ellagic acid, which is a precursor of ellagitannins. The synthesis of Urolithin B involves several steps, including hydrolysis, methylation, and reduction. The purity and identity of Urolithin B can be confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis.
HPLC is the most commonly used method for quantifying Urolithin B in biological samples. Other analytical methods such as gas chromatography (GC), capillary electrophoresis (CE), and MS can also be used to analyze Urolithin B.
Urolithin B has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has been found to activate autophagy, which is a process that removes damaged cells and promotes cell survival. It also has anti-cancer properties, as it inhibits cancer cell growth and induces apoptosis. Urolithin B has also been shown to improve muscle function and endurance.
In scientific experiments, Urolithin B has been found to be safe and non-toxic at physiological concentrations. However, toxicological studies have not been conducted with Urolithin B, and therefore its potential toxicity at higher concentrations is unknown.
Urolithin B has several applications in scientific experiments. It can be used to study the effects of autophagy on cellular processes, cancer cell growth, and muscle function. It can also be used as a natural antioxidant in food and nutraceuticals.
Currently, there is ongoing research on the potential health benefits of Urolithin B. There have been several studies in vitro and in vivo that demonstrate its anti-inflammatory, antioxidant, and neuroprotective properties. However, more research is needed to determine its full potential as a therapeutic agent.
Urolithin B has several potential implications in various fields of research and industry. In the food industry, Urolithin B can be used as a natural antioxidant in food and nutraceuticals. In the healthcare industry, it has potential as a therapeutic agent for anti-inflammatory, antioxidant, and anti-cancer therapies. In the cosmetic industry, it can be used as an anti-aging and anti-inflammatory agent.
One limitation of Urolithin B is its bioavailability, as it is metabolized quickly and does not reach high concentrations in the bloodstream. Future research should focus on improving its bioavailability and identifying potential drug delivery mechanisms. Additionally, future studies should investigate the potential toxicity of Urolithin B at higher concentrations and its potential interactions with other drugs.
- Investigate potential drug delivery mechanisms to increase bioavailability
- Identify potential drug-drug interactions
- Determine the effects of Urolithin B on different types of cancer
- Investigate the effects of Urolithin B on gut microbiota
- Study the potential effects of Urolithin B on cardiovascular health
- Investigate the effects of Urolithin B on aging and longevity
- Develop Urolithin B-containing products for cosmetic and personal care industries
- Investigate the effects of Urolithin B on neurodegenerative disorders
- Study the effects of Urolithin B on bone health
- Investigate the effects of Urolithin B on metabolic disorders, such as diabetes and obesity.
Physical Description
Solid
XLogP3
2.7
UNII
B1S2YM5F6G
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
1139-83-9
Wikipedia
Urolithin B
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds








